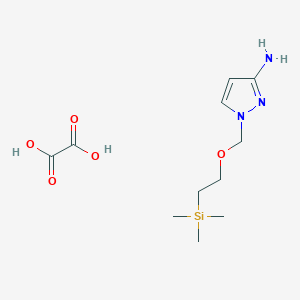

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate is a compound that features a pyrazole ring substituted with a trimethylsilyl group. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate typically involves the protection of the pyrazole nitrogen with a trimethylsilyl group. This can be achieved using reagents such as trimethylsilyl chloride in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods: Industrial production of this compound may involve large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and pressure.

化学反应分析

Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like halogens or alkylating agents in the presence of a base.

Major Products Formed:

Oxidation: Oxidized pyrazole derivatives.

Reduction: Aminated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

科学研究应用

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets effectively.

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug candidate .

- Anti-inflammatory Properties : The compound's structural analogs have been evaluated for their anti-inflammatory effects. In vitro studies showed that these compounds could reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Chemistry

The compound's efficacy extends to agricultural applications, particularly in the development of agrochemicals.

- Pesticide Development : Pyrazole derivatives have been explored for their insecticidal properties. The introduction of trimethylsilyl groups enhances the lipophilicity of these compounds, improving their penetration into pest cuticles and increasing efficacy against agricultural pests .

Material Science

The unique properties of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate have led to its investigation in material science.

- Polymer Additives : The compound can be utilized as a modifier in polymer formulations to enhance thermal stability and mechanical properties. Studies indicate that incorporating such pyrazole derivatives into polymer matrices results in improved thermal resistance and mechanical strength .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Medicinal Chemistry | Significant cytotoxic effects on cancer cell lines were observed with IC50 values in low micromolar range. |

| Insecticidal Efficacy Testing | Agricultural Chemistry | Demonstrated effective control over common agricultural pests with reduced application rates compared to existing pesticides. |

| Polymer Modification Research | Material Science | Enhanced thermal stability and mechanical properties were noted in modified polymers, suggesting practical applications in industry. |

作用机制

The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole: Similar in structure but with an indazole ring.

2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in esterification reactions.

Trimethylsilyl-protected pyrazoles: Various derivatives with different substituents on the pyrazole ring .

Uniqueness: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

生物活性

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate, with the CAS number 885325-91-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₉N₃OSi

- Molecular Weight : 213.35 g/mol

- Purity : 95%

- Storage Conditions : Keep in a dark place, sealed, at 2-8°C .

Antioxidant Properties

Research indicates that compounds containing pyrazole moieties often exhibit antioxidant properties. The presence of the trimethylsilyl group may enhance these properties by stabilizing free radicals, thus preventing cellular damage.

Anti-inflammatory Effects

Studies suggest that pyrazole derivatives can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types . This could have implications for conditions characterized by chronic inflammation.

Kidney Stone Prevention

Given the compound's oxalate form, its role in kidney stone prevention is noteworthy. Oxalate is a known contributor to calcium oxalate stone formation in the kidneys. Research into dietary oxalates has shown that certain compounds can influence oxalate metabolism and degradation .

Table 1: Comparative Studies on Oxalate Metabolism

| Study | Findings |

|---|---|

| Murru et al. | Identified Lactobacillus acidophilus as effective in oxalate degradation (48% efficiency) |

| Karamad et al. | Demonstrated probiotic bacteria's role in metabolizing dietary oxalates |

| Sadaf et al. | Highlighted the importance of gut microbiota in oxalate handling |

Clinical Observations

A study involving patients with primary hyperoxaluria showed that dietary modifications could significantly affect urinary oxalate levels and stone formation risk. This suggests that compounds like this compound could be explored as part of dietary interventions for managing kidney stones .

Experimental Models

In animal models, compounds similar to 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine have been shown to reduce calcium oxalate crystal formation through modulation of renal tubular function and inflammation . This points to a potential mechanism by which this compound could serve as a therapeutic agent.

属性

IUPAC Name |

oxalic acid;1-(2-trimethylsilylethoxymethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3OSi.C2H2O4/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12;3-1(4)2(5)6/h4-5H,6-8H2,1-3H3,(H2,10,11);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTFUHFNLCBOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC(=N1)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。